N,4-dimethylbenzenesulfonohydrazide

Description

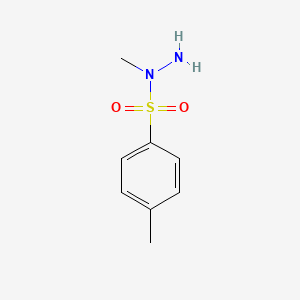

N,4-Dimethylbenzenesulfonohydrazide (CAS: 59275-80-8) is a sulfonohydrazide derivative characterized by a benzenesulfonyl core substituted with a methyl group at the para position (C4) and a dimethylamino group (-N(CH₃)₂) attached to the sulfonohydrazide nitrogen. Its molecular formula is C₈H₁₃N₃O₂S, and its InChIKey is UQPYCHGEPHCGJV-UHFFFAOYSA-N . This compound is structurally distinct due to the combination of electron-donating methyl groups and the sulfonohydrazide moiety, which influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

CAS No. |

22547-51-9 |

|---|---|

Molecular Formula |

C8H12N2O2S |

Molecular Weight |

200.26 g/mol |

IUPAC Name |

N,4-dimethylbenzenesulfonohydrazide |

InChI |

InChI=1S/C8H12N2O2S/c1-7-3-5-8(6-4-7)13(11,12)10(2)9/h3-6H,9H2,1-2H3 |

InChI Key |

NWHQWDAMGMGFOF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)N |

Other CAS No. |

22547-51-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares N,4-dimethylbenzenesulfonohydrazide with structurally related sulfonohydrazides and benzohydrazides, emphasizing substituent effects, synthetic routes, and biological activities.

Structural and Substituent Variations

Key Observations :

- Electron-Donating vs.

- Biological Activity: Benzohydrazide derivatives like H18 () exhibit enzyme inhibitory activity (MAO/β-secretase), suggesting that N,4-dimethylbenzenesulfonohydrazide could be optimized for similar targets by modifying substituents.

- Structural Flexibility : The presence of azo groups () or heterocyclic extensions (e.g., triazoles in ) in analogs introduces photochemical or coordination properties absent in the target compound.

Physicochemical and Spectral Properties

- IR/NMR Trends: The absence of C=O stretches in triazole derivatives () contrasts with the sulfonohydrazide’s S=O and N-H stretches (~1250 cm⁻¹ and ~3300 cm⁻¹, respectively). Methyl groups in N,4-dimethylbenzenesulfonohydrazide would produce distinct ¹H-NMR signals (δ ~2.5 ppm for -CH₃ and δ ~3.0 ppm for -N(CH₃)₂).

- Melting Points: Benzohydrazides with bulky substituents (e.g., H18–H22, ) show higher melting points (230–245°C) due to crystallinity, whereas N,4-dimethylbenzenesulfonohydrazide’s melting point is unreported but expected to be lower due to reduced planarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.